5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as a naphthalenone derivative, using difluoromethylating agents like chlorodifluoromethane in the presence of a base . The reaction conditions often include the use of solvents like acetic acid or trifluoroacetic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts, such as palladium or nickel, can be employed to enhance the efficiency and selectivity of the reaction . The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenone derivatives with various functional groups.
Scientific Research Applications
5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The difluoromethyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds also contain difluoromethyl groups and exhibit similar reactivity and stability.
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: Another class of compounds with comparable chemical properties and applications.
Uniqueness
5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific naphthalenone scaffold, which imparts distinct chemical and physical properties. The combination of difluoromethyl and fluoro groups enhances its reactivity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(difluoromethyl)-8-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-8-5-4-7(11(13)14)6-2-1-3-9(15)10(6)8/h4-5,11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSSVKSYCYMUGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744314 | |
Record name | 5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092349-35-3 | |
Record name | 5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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